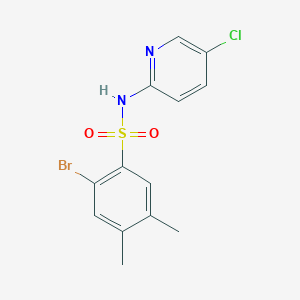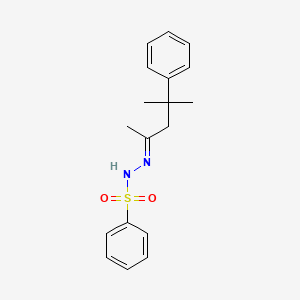![molecular formula C20H18ClNO3 B5438199 2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5438199.png)
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a vinyl group attached to a phenyl ring, which is substituted with chloro and methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The quinoline ring system is aromatic and planar, while the vinyl group would introduce some degree of unsaturation into the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The vinyl group could participate in addition reactions, while the aromatic rings could undergo electrophilic aromatic substitution . The methoxy groups could potentially be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the aromatic rings and the chlorine atom would likely make it relatively nonpolar and insoluble in water . Its melting and boiling points would likely be quite high due to the presence of the aromatic rings .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism would depend on its interactions with biological targets in the body. The presence of the aromatic rings and polar methoxy groups could allow for interactions with various proteins or enzymes .
Properties
IUPAC Name |
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-23-17-6-4-5-13-7-9-15(22-20(13)17)10-8-14-11-18(24-2)19(25-3)12-16(14)21/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVERWQKYGLMSOT-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-methoxyphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5438122.png)
![2-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5438124.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5438135.png)
![ethyl {3-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetate](/img/structure/B5438143.png)

![N-{4-[(isobutylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5438153.png)


![1-(4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)methanamine](/img/structure/B5438201.png)
![N-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}phenyl)acetamide](/img/structure/B5438204.png)
![1-(1-{[6-(2,4-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5438205.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B5438212.png)
![5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438218.png)

